molecular formula C18H27N3O B2607518 (E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide CAS No. 2411334-82-0

(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide

Cat. No. B2607518
CAS RN: 2411334-82-0
M. Wt: 301.434
InChI Key: GYSIYCAYCDSKKR-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions and functional group transformations . Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the dimethylamino group and the indole ring play crucial roles in the synthesis. Detailed protocols are available in the literature .

Future Directions

: Lipsarani Jena, Santi Kumari Behera, Srikanta Dash, Prabira Kumar Sethy. “Deep feature extraction and fine κ-nearest neighbour for enhanced human papillomavirus detection in cervical cancer – a comprehensive analysis of colposcopy images.” Contemp Oncol (Pozn) 2024; 28(1). DOI

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-18(2)14-21(16-9-6-5-8-15(16)18)13-11-19-17(22)10-7-12-20(3)4/h5-10H,11-14H2,1-4H3,(H,19,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSIYCAYCDSKKR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C21)CCNC(=O)C=CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C2=CC=CC=C21)CCNC(=O)/C=C/CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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